2-(Pyridin-3-ylmethyl)aniline dihydrochloride
Overview
Description
2-(Pyridin-3-ylmethyl)aniline dihydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a pyridine ring attached to an aniline moiety through a methylene bridge, and it exists as a dihydrochloride salt.
Scientific Research Applications
2-(Pyridin-3-ylmethyl)aniline dihydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the manufacture of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-3-ylmethyl)aniline dihydrochloride are Inorganic Pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 Hydrolase in humans . These targets play crucial roles in various biological processes.
Mode of Action
It is known to interact with its targets, potentially altering their function
Biochemical Pathways
The compound’s interaction with its targets suggests it may influence pathways related to pyrophosphate metabolism and leukotriene synthesis . The downstream effects of these pathway alterations are subject to ongoing research.
Result of Action
Given its targets, it may influence processes related to pyrophosphate metabolism and leukotriene synthesis
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biochemical Analysis
Biochemical Properties
2-(Pyridin-3-ylmethyl)aniline dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with inorganic pyrophosphatase and leukotriene A-4 hydrolase . These interactions are crucial for its function in biochemical assays and research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the expression of certain proteins and enzymes, thereby altering cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been found to interact with leukotriene A-4 hydrolase, which plays a role in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for its role in biochemical research and assays .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are important for its function .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)aniline dihydrochloride typically involves the reaction of 2-(pyridin-3-ylmethyl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield. The general synthetic route can be summarized as follows:
Starting Materials: 2-(Pyridin-3-ylmethyl)aniline and hydrochloric acid.
Reaction Conditions: The reaction is conducted at room temperature with stirring to ensure complete dissolution and reaction of the starting materials.
Product Isolation: The resulting dihydrochloride salt is isolated by filtration and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction parameters such as temperature, pH, and concentration to optimize yield and purity. The final product is typically subjected to rigorous quality control measures to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-ylmethyl)aniline dihydrochloride
- 2-(Pyridin-4-ylmethyl)aniline dihydrochloride
- N-(Pyridin-3-ylmethyl)aniline
Uniqueness
2-(Pyridin-3-ylmethyl)aniline dihydrochloride is unique due to the specific positioning of the pyridine ring at the 3-position, which influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10;;/h1-7,9H,8,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOWICBIZRJDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-85-6 | |
Record name | 2-(pyridin-3-ylmethyl)aniline dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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